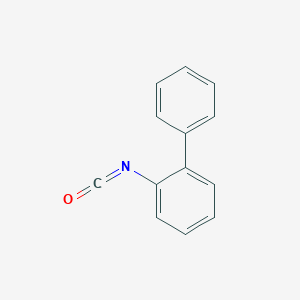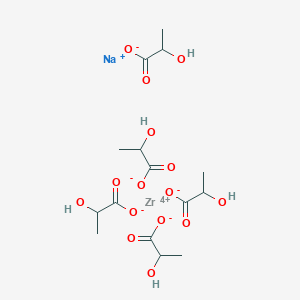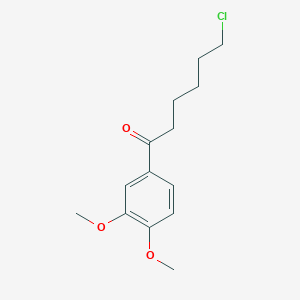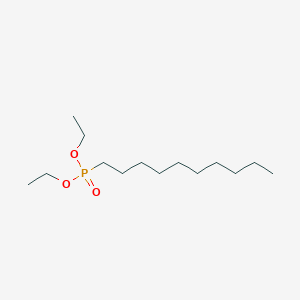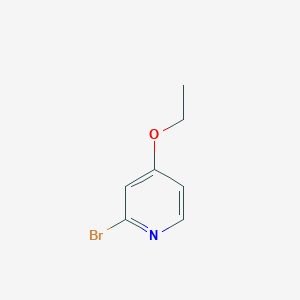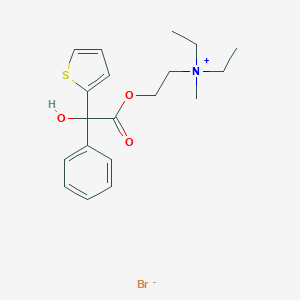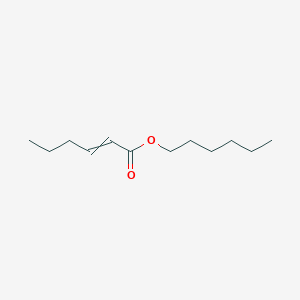![molecular formula C22H30O3 B097280 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate CAS No. 18468-20-7](/img/structure/B97280.png)
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of steroids and is commonly known as TMA. TMA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of TMA is not fully understood. However, studies have suggested that TMA may exert its effects by modulating the activity of certain enzymes and receptors. For example, TMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. TMA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
TMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMA can inhibit the proliferation of cancer cells and induce apoptosis. TMA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, TMA has been shown to reduce inflammation and improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. TMA is also relatively inexpensive compared to other compounds used in scientific research. However, TMA has some limitations. It is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, TMA may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for TMA research. In medicine, TMA could be further investigated for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, TMA could be studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMA could be investigated for its potential use as a polymer additive and as a surfactant. Additionally, the mechanism of action of TMA could be further elucidated to improve our understanding of its effects.
Méthodes De Synthèse
The synthesis of TMA involves the reaction of 4,4-dimethylpent-2-ene with ethyl diazoacetate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acetylation, to obtain TMA. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TMA has been studied extensively for its potential applications in various fields. In medicine, TMA has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that TMA can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, TMA has been studied for its potential use as a plant growth regulator. Studies have shown that TMA can promote root growth and increase crop yield. In industry, TMA has been investigated for its potential use as a polymer additive. Studies have shown that TMA can improve the mechanical properties of polymers.
Propriétés
Numéro CAS |
18468-20-7 |
|---|---|
Nom du produit |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
Formule moléculaire |
C22H30O3 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-15-7-10-18-21(4,5)19(24)11-12-22(18,6)16(15)8-9-17(20)25-14(3)23/h8-9,13,18H,7,10-12H2,1-6H3/t18-,22+/m0/s1 |
Clé InChI |
KXLSWMLVILOOLJ-PGRDOPGGSA-N |
SMILES isomérique |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES canonique |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Synonymes |
Acetic acid 14-isopropyl-3-oxopodocarpa-8,11,13-trien-13-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



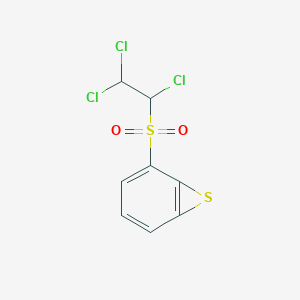
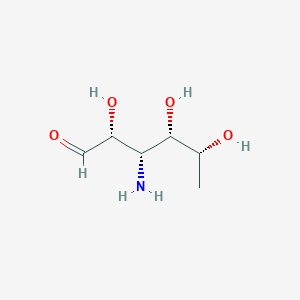
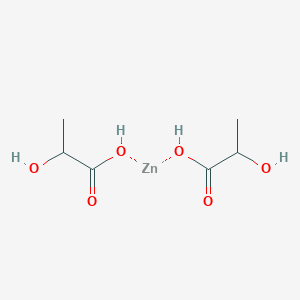
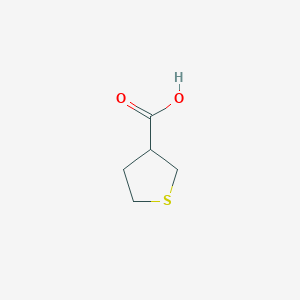
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
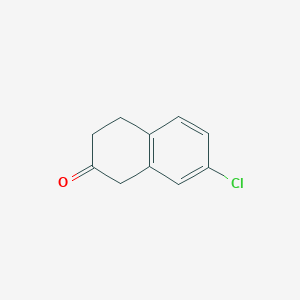
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
